N~1~,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide: is a quaternary ammonium compound. This compound is characterized by its two long octyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic and cationic molecule. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide typically involves the following steps:
Starting Materials: The synthesis begins with hexane-1,6-diamine as the core structure.
Quaternization: Finally, the compound is quaternized using bromine to form the dibromide salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with controlled temperatures and pressures to facilitate efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the bromide ions under basic conditions.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Agent: Due to its cationic nature, the compound exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Medicine:
Drug Delivery: The compound is explored for use in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Wirkmechanismus
The mechanism of action of N1,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide primarily involves its interaction with biological membranes. The cationic nature of the compound allows it to bind to negatively charged components of cell membranes, disrupting their integrity and leading to cell lysis . This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~,N~6~,N~6~-Tetramethylhexane-1,6-diamine: This compound lacks the octyl groups and is less hydrophobic.
N~1~,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-diamine: This compound is similar but not quaternized, making it less effective as an antimicrobial agent.
Uniqueness: N1,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide is unique due to its combination of hydrophobic octyl chains and cationic quaternary ammonium groups, which enhance its ability to interact with both hydrophobic and hydrophilic environments . This makes it particularly effective in applications requiring membrane disruption and phase-transfer catalysis.
Eigenschaften
CAS-Nummer |
15590-94-0 |
---|---|
Molekularformel |
C26H58Br2N2 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
6-[dimethyl(octyl)azaniumyl]hexyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-9-11-13-15-19-23-27(3,4)25-21-17-18-22-26-28(5,6)24-20-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QCRBRNLZCSIHJK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.